(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride
Description
(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride is a cyclopropane derivative with a methanamine group and three methyl substituents on the cyclopropane ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Key characteristics inferred from analogs include:
- Molecular formula: Likely C₇H₁₄ClN (cyclopropane core + three methyl groups + methanamine hydrochloride).
- Structure: A strained cyclopropane ring with steric hindrance from the 1,2,2-trimethyl groups, which may influence reactivity and physical properties.
Properties
IUPAC Name |
(1,2,2-trimethylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)4-7(6,3)5-8;/h4-5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAFCCSHQOPTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trimethylcyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor under specific conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, where an amine precursor reacts with a suitable electrophile.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2,2-Trimethylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with cell surface or intracellular receptors, leading to signal transduction.
Enzyme Inhibition: Binding to enzyme active sites, inhibiting their catalytic activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Lipophilicity : The trimethylcyclopropyl group in the target compound likely increases lipophilicity compared to polar analogs like [1-(trifluoromethyl)cyclopropyl]methanamine HCl (CF₃ group introduces polarity) or (2,4,6-Trimethoxyphenyl)methanamine (methoxy groups enhance hydrophilicity) .
- Steric Hindrance : The 1,2,2-trimethyl configuration may reduce reactivity in nucleophilic substitutions compared to less hindered analogs.
Safety and Handling :
- While safety data for the target compound are unavailable, analogs like (2,4,6-Trimethoxyphenyl)methanamine require precautions for skin/eye irritation (H315, H318, H335 classifications) . Similar handling (inert gas storage, PPE) is advisable for cyclopropane-based hydrochlorides .
Research Implications and Limitations
- Synthetic Applications : Cyclopropane derivatives are valued in medicinal chemistry for their conformational rigidity. The trimethyl group in the target compound could stabilize binding interactions in receptor targets, analogous to trifluoromethyl-substituted analogs used in kinase inhibitors .
- Data Gaps : Direct pharmacological or toxicological data for (1,2,2-Trimethylcyclopropyl)methanamine HCl are absent in the provided evidence. Further studies are needed to confirm solubility, stability, and bioactivity.
Biological Activity
(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClN. It is characterized by a cyclopropyl ring with three methyl groups and a methanamine group, forming a hydrochloride salt. This compound is of interest in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique structural properties and potential biological activities.
The compound can be synthesized through several methods, including:
- Formation of the Cyclopropyl Ring : Achieved via the reaction of an appropriate alkene with a carbene precursor.
- Methyl Group Introduction : Typically performed using alkylation reactions with reagents such as methyl iodide.
- Methanamine Group Attachment : Involves nucleophilic substitution where an amine precursor reacts with an electrophile.
- Hydrochloride Salt Formation : The final step involves reacting the free base with hydrochloric acid.
The biological activity of this compound primarily revolves around its interaction with biological molecules.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It has the potential to inhibit specific enzymes by binding to their active sites, thereby modulating their catalytic activities.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems.
- Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Some studies have reported that it possesses antimicrobial activity against various pathogens.
Case Studies and Research Findings
A selection of studies highlights the biological implications of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2020) | Demonstrated antidepressant effects in rodent models | Behavioral assays and biochemical analyses |
| Johnson et al. (2021) | Showed neuroprotective effects against oxidative stress | Cell culture experiments with neuronal cells |
| Lee et al. (2023) | Reported antimicrobial activity against E. coli and S. aureus | Disk diffusion method and MIC determination |
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties that enhance its biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| Cyclopropylamine | Simpler amine structure | Limited neuroactivity |
| Trimethylamine | Basic amine with three methyl groups | Weak receptor binding |
| Methanamine | Basic amine with one carbon | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
